2-Amino-1-(4-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-1-(4-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, chloro, methyl, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-2-methylbenzaldehyde with suitable amines and nitriles under acidic or basic conditions can lead to the formation of the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance reaction efficiency and reduce production costs. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrroles.
Scientific Research Applications
2-Amino-1-(4-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The amino and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The chloro and methyl groups can affect the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(4-chloro-2-methylphenyl)-1H-pyrrole-3-carbonitrile
Uniqueness
The unique combination of substituents in 2-Amino-1-(4-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile imparts distinct chemical and physical properties. The presence of both chloro and methyl groups on the phenyl ring, along with the amino and cyano groups on the pyrrole ring, allows for diverse chemical reactivity and potential applications. This compound’s specific substitution pattern can lead to unique biological activities and material properties compared to its analogs.
Properties
Molecular Formula |
C14H14ClN3 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-amino-1-(4-chloro-2-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14ClN3/c1-8-6-11(15)4-5-13(8)18-10(3)9(2)12(7-16)14(18)17/h4-6H,17H2,1-3H3 |
InChI Key |
UYYLLIMNWFZVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=C(C(=C2N)C#N)C)C |
Origin of Product |
United States |
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